2-[(Cyclobutylmethyl)amino]propan-1-ol
Übersicht
Beschreibung
2-[(Cyclobutylmethyl)amino]propan-1-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-[(Cyclobutylmethyl)amino]propan-1-ol, an alkanolamine with the molecular formula C₈H₁₅NO, is gaining attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a cyclobutylmethyl group attached to an amino group and a propan-1-ol moiety, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in disease processes. For example, it may affect histone methyltransferases (HMTs), which play a role in cancer progression and inflammation.
2. Modulation of Protein Interactions
The cyclobutyl group enhances the rigidity of the compound, facilitating better binding to target proteins such as tubulin. This interaction can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Inhibition of MYC Transcription Factors : Cyclobutane analogues have been shown to inhibit MYC transcription factors, critical players in oncogenesis.
- Targeting Tubulin : The compound's ability to bind to tubulin has been linked to significant cytotoxic effects against various cancer cell lines, including breast cancer .
Autoimmune Disease Research
The compound's structural similarities with other known inhibitors suggest potential applications in treating autoimmune diseases. Compounds with similar structures have demonstrated the ability to inhibit RORγt, a nuclear receptor involved in TH17 cell differentiation linked to conditions like rheumatoid arthritis.
Case Study 1: Anticancer Efficacy
A clinical study assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231):
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 15 | Significant reduction in viability |
MDA-MB-231 | 10 | Potent activity compared to controls |
The results indicated a dose-dependent reduction in cell viability, supporting its potential as a chemotherapeutic agent .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of cathepsin B, an enzyme overexpressed in many cancers:
Concentration (µM) | Enzyme Activity (%) |
---|---|
1 | 80 |
10 | 50 |
100 | 20 |
In vitro assays demonstrated that at micromolar concentrations, this compound significantly inhibited cathepsin B activity, indicating its therapeutic potential in cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds similar to this compound. Modifications to the cyclobutylmethyl side chain have shown varying effects on potency and lipophilicity:
Compound | Potency (EC50) | Lipophilicity (clogP) |
---|---|---|
Cyclobutylmethyl analogue | 132 nM | 4.5 |
2-Methylpentyl analogue | Higher potency | Higher clogP |
These findings suggest that while modifications can enhance potency, they may also increase lipophilicity, affecting bioavailability .
Eigenschaften
IUPAC Name |
2-(cyclobutylmethylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(6-10)9-5-8-3-2-4-8/h7-10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWURHQWUTWQOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.